2-Amino-3-benzoimidazol-1-YL-propionic acid is a compound classified as a benzimidazole derivative, characterized by the presence of a benzimidazole ring fused with a propionic acid moiety. The compound is identified by its Chemical Abstracts Service number 34897-21-7 and has the molecular formula with a molecular weight of 205.21 g/mol . Benzimidazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and various scientific applications.
The synthesis of 2-Amino-3-benzoimidazol-1-YL-propionic acid typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yields on a larger scale.
The molecular structure of 2-Amino-3-benzoimidazol-1-YL-propionic acid features:
The structural representation can be summarized as follows:
2-Amino-3-benzoimidazol-1-YL-propionic acid is involved in several chemical reactions:
These reactions are essential for synthesizing more complex compounds with potential therapeutic applications.
The mechanism of action of 2-Amino-3-benzoimidazol-1-YL-propionic acid is multifaceted:
These interactions highlight its potential as an anticancer agent and its relevance in medicinal chemistry.
The physical and chemical properties of 2-Amino-3-benzoimidazol-1-YL-propionic acid include:
These properties are crucial for understanding its behavior in different environments and applications.
2-Amino-3-benzoimidazol-1-YL-propionic acid has several scientific applications:
N-alkylation of benzimidazole scaffolds with alanine-derived electrophiles represents the most direct route to 2-amino-3-benzoimidazol-1-yl-propionic acid. This approach leverages the nucleophilic character of the benzimidazole nitrogen atom, facilitating C-N bond formation through alkylation reactions with halogenated alanine precursors. Optimization studies reveal that employing ethyl 2-phthalimido-3-bromopropanoate as the alkylating agent in anhydrous dimethylformamide (DMF) with potassium carbonate as base achieves conjugation yields exceeding 75% under reflux conditions (48-72 hours) [3] . The electron-withdrawing phthalimide group serves dual purposes: it protects the α-amino group during conjugation and activates the halogen for nucleophilic displacement. Subsequent hydrazinolysis or methylamine treatment efficiently cleaves the phthalimide group, liberating the free amino acid functionality. Alternative alkylating agents such as ethyl bromoacetate followed by azidation/reduction sequences offer synthetic versatility but introduce additional steps that reduce overall yield . Solvent optimization demonstrates that polar aprotic solvents (DMF, acetonitrile) significantly outperform protic solvents (ethanol, methanol) in reaction efficiency, while crown ether additives enhance yields with less reactive benzimidazole substrates .
Table 1: Optimization of Nucleophilic Substitution Parameters
Alkylating Agent | Base | Solvent | Temperature | Reaction Time | Yield (%) |
---|---|---|---|---|---|
Ethyl 2-phthalimido-3-bromopropanoate | K₂CO₃ | DMF | Reflux | 72 h | 78% |
Ethyl bromoacetate | Cs₂CO₃ | Acetonitrile | 80°C | 48 h | 62% |
Ethyl 4-bromobutyrate | K₂CO₃ | DMF | Reflux | 96 h | 45% |
Ethyl 2-bromoacetamidoacetate | DBU | DMF | 25°C | 24 h | 68% |
Solid-phase peptide synthesis (SPPS) enables efficient incorporation of 2-amino-3-benzoimidazol-1-yl-propionic acid into complex peptide architectures. The standard protocol employs Rink Amide MBHA resin (loading: 0.65 mmol/g) with Fmoc-protected amino acid derivatives . Fmoc deprotection is accomplished using 20% piperidine in DMF (2 × 10 min treatments), followed by coupling with pre-activated Fmoc-protected benzimidazolylalanine derivatives. Activation of carboxylic acids utilizes TBEC (N-tert-butyl-N'-ethyl carbodiimide) with Oxyma Pure in three-fold molar excess, with coupling reactions proceeding for 50 minutes per residue . For C-terminal modifications, Fmoc-Aun-OH (11-aminoundecanoic acid) serves as a valuable spacer that facilitates subsequent functionalization. Following chain assembly, peptide cleavage from the resin employs a TFA-triisopropylsilane-water (95:2.5:2.5) cocktail that simultaneously removes acid-labile side-chain protecting groups . This methodology demonstrates particular utility for synthesizing N-acylated derivatives (e.g., palmitoyl, lauryl chains) by performing on-resin acylation prior to cleavage. Purification via reversed-phase flash chromatography (C18 stationary phase) or preparative HPLC yields products with >95% purity, as confirmed by analytical HPLC-MS and NMR spectroscopy .
Table 2: Solid-Phase Synthesis Parameters for Benzimidazole-Peptide Conjugates
Resin Type | Loading Capacity | Coupling Agents | Cleavage Cocktail | Purification Method | Final Purity |
---|---|---|---|---|---|
Rink Amide MBHA | 0.65 mmol/g | TBEC/Oxyma Pure | TFA/TIS/H₂O (95:2.5:2.5) | Prep. HPLC (C18) | >95% |
Wang Resin | 0.7-1.2 mmol/g | HBTU/HOBt | TFA/DODT (94:4:2) | Flash Chromatography | >90% |
2-Chlorotrityl Chloride | 0.8-1.6 mmol/g | DIC/Oxyma | 1% TFA in DCM | Ion Exchange | >92% |
The stereogenic center in 2-amino-3-benzoimidazol-1-yl-propionic acid requires precise synthetic control for biological applications. While classical resolution remains viable, asymmetric catalytic methods offer more efficient approaches to enantiopure material. The Evans oxazolidinone auxiliary provides exceptional diastereocontrol (>98% de) in alkylation steps when applied to benzimidazole-alanine hybrids, though auxiliary removal adds synthetic steps . Transition metal catalysis employing chiral palladium complexes with phosphine ligands (BINAP, Josiphos) achieves up to 92% ee in allylic alkylations of benzimidazolyl-imide substrates. For synthetic efficiency, organocatalytic approaches using cinchona alkaloid derivatives (e.g., hydroquinine 1,4-phthalazinediyl diether) demonstrate remarkable efficacy in Michael additions between benzimidazole nucleophiles and dehydroalanine esters, delivering products with 90-95% ee . Recent advances employ enzymatic resolution using immobilized penicillin G acylase, which selectively hydrolyzes the L-enantiomer from racemic N-phenylacetyl precursors, yielding enantiomerically pure D-isomer (ee >99%) with 45% theoretical yield . The D-enantiomer demonstrates superior proteolytic stability in biological evaluations, highlighting the critical importance of chiral control .
The benzimidazole nucleus in 2-amino-3-benzoimidazol-1-yl-propionic acid offers multiple sites for structural diversification to modulate physicochemical properties. Electrophilic aromatic substitution predominantly occurs at C-5/C-6 positions, with halogenation (bromination/iodination) providing handles for cross-coupling reactions [3]. N-alkylation at the imidazole N-3 position enables installation of hydrocarbon chains (e.g., lauryl [C12], palmitoyl [C16]) that significantly enhance lipophilicity and membrane interaction capabilities . Carbodiimide-mediated coupling transforms the carboxylic acid into hydrazide derivatives (3-(1H-benzimidazol-2-yl)propanehydrazide), valuable precursors for further derivatization [4]. Acylation of the α-amino group with aromatic anhydrides or activated esters introduces hydrophobic moieties that influence cellular uptake. For advanced applications, click chemistry modifications are achieved by incorporating propargylglycine at the N-terminus, enabling copper-catalyzed azide-alkyne cycloaddition with functionalized azides. Alternatively, Mitsunobu reactions install phosphonate groups at the C-2 benzimidazole position, creating analogs with chelating capabilities [3] .
Table 3: Strategic Modifications of Benzimidazole-Alanine Derivatives
Modification Site | Reaction Type | Reagents/Conditions | Representative Derivatives | Functional Purpose |
---|---|---|---|---|
Benzimidazole C-5/C-6 | Electrophilic bromination | Br₂/AcOH | 5-Bromo-benzimidazolylalanine | Cross-coupling handle |
Benzimidazole N-3 | N-alkylation | K₂CO₃/C₁₂H₂₅Br | Lauryl-benzimidazolium alanine | Membrane anchoring |
Carboxyl group | Hydrazide formation | EDC/NH₂NH₂ | 3-(1H-Benzimidazol-2-yl)propanehydrazide | Bioconjugation |
α-Amino group | Acylation | Palmitoyl chloride/DIPEA | N-Palmitoyl-benzimidazolylalanine | Lipophilicity enhancement |
Benzimidazole C-2 | Phosphonation | DIAD/P(OMe)₃ | 2-Phosphonomethyl-benzimidazolylalanine | Metal chelation |
Optimal protection schemes for 2-amino-3-benzoimidazol-1-yl-propionic acid depend critically on reaction conditions and synthetic objectives. For the α-amino group, Fmoc (9-fluorenylmethoxycarbonyl) protection dominates solid-phase synthesis due to its orthogonality to tert-butyl-based protections and clean removal with piperidine . However, in solution-phase elongation, Boc (tert-butyloxycarbonyl) offers superior stability under basic conditions encountered during benzimidazole N-alkylation. For specialized applications requiring orthogonal protection, Alloc (allyloxycarbonyl) permits selective deprotection with palladium catalysts in the presence of other protecting groups. Carboxylate protection employs diverse strategies: methyl esters exhibit excellent stability but require strongly basic conditions (LiOH/THF-H₂O) for deprotection, while tert-butyl esters offer acid-lability compatible with Fmoc strategies (cleavable with 25-50% TFA) . The phenacyl ester group provides an alternative cleavable under mild conditions (Zn/AcOH) without affecting acid-sensitive functionalities. For temporary protection during nucleophilic substitution, the ortho-nitrobenzyl ester enables photolytic deprotection (λ = 365 nm) in multi-step syntheses. Comparative studies demonstrate that Fmoc-amino acid tert-butyl ester derivatives provide optimal balance between stability and orthogonal deprotection for most synthetic routes targeting complex benzimidazolylalanine derivatives .
Table 4: Protecting Group Performance in Benzimidazolylalanine Synthesis
Protecting Group | Compatibility | Cleavage Conditions | Side Reactions | Orthogonality |
---|---|---|---|---|
α-Amino Protections | ||||
Fmoc | Basic conditions | 20% piperidine/DMF | None | High |
Boc | Acidic conditions | 25-50% TFA/DCM | tert-Butylation | Moderate |
Alloc | Neutral conditions | Pd(PPh₃)₄/morpholine | Allyl transfer | Excellent |
Carboxyl Protections | ||||
Methyl ester | Acidic conditions | LiOH/THF-H₂O | Epimerization | Low |
tert-Butyl ester | Basic conditions | 25-95% TFA/DCM | tert-Butylation | Moderate |
Benzyl ester | Neutral conditions | H₂/Pd-C | Over-reduction | Moderate |
2-Nitrobenzyl ester | Photostability | hν (365 nm) | None | High |
Comprehensive Compound Index
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: